UPGL00004

Übersicht

Beschreibung

UPGL00004 ist ein potenter allosterischer Inhibitor der Glutaminase C, einem Enzym, das eine entscheidende Rolle im Glutamin-Stoffwechsel spielt. Diese Verbindung hat signifikante inhibitorische Wirkungen auf die Proliferation von hoch aggressiven, dreifach negativen Brustkrebszelllinien gezeigt .

Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die genaue synthetische Route und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit hoher Reinheit (≥98%) synthetisiert wird und in verschiedenen Formen, einschließlich Feststoff und Lösung, erhältlich ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um ihre Stabilität und Wirksamkeit zu erhalten .

Wissenschaftliche Forschungsanwendungen

UPGL00004 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsforschung und Stoffwechselstudien. Es wird verwendet, um den Warburg-Effekt in Krebszellen zu untersuchen, der veränderte glykolytische Pfade und einen erhöhten Glutamin-Stoffwechsel beinhaltet . Die Verbindung ist auch wertvoll, um die Rolle der Glutaminase C bei verschiedenen Krebsarten zu untersuchen, darunter dreifach negativer Brustkrebs .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an die allosterische Stelle der Glutaminase C, wodurch deren enzymatische Aktivität gehemmt wird. Diese Inhibition stört den Stoffwechsel von Glutamin, einem wichtigen Nährstoff für das Überleben und die Proliferation von Krebszellen . Der Wirkmechanismus der Verbindung beinhaltet die Regulation zellulärer Metaboliten und die Erhöhung von reaktiven Sauerstoffspezies, die zu ihren Antikrebswirkungen beitragen .

Wirkmechanismus

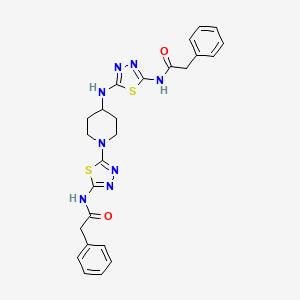

UPGL00004, also known as “2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide” or “2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide”, is a potent allosteric inhibitor of Glutaminase C (GAC) .

Target of Action

The primary target of this compound is Glutaminase C (GAC) . GAC is a 65-kDa enzyme composed of 598 residues and primarily exists as either a dimer or a tetramer . The dimer is inactive, whereas the tetramer has catalytic activity . GAC is a gatekeeper for cellular metabolism, and its activity is critical to the survival of many types of cancer cells .

Mode of Action

This compound inhibits the enzymatic activity of GAC via an allosteric mechanism . It occupies the same binding site as other GAC inhibitors such as CB-839 or BPTES . All three inhibitors regulate the enzymatic activity of GAC via a similar allosteric mechanism .

Biochemical Pathways

This compound affects the glutamine metabolism pathway . Cancer cells often rely on elevated glutamine metabolism, a phenomenon known as "glutamine addiction" . This requirement is met by the overexpression of GAC, which catalyzes the first step in glutamine metabolism . By inhibiting GAC, this compound disrupts this pathway, affecting the survival and proliferation of cancer cells .

Result of Action

This compound potently inhibits the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab . In vitro, this compound inhibits MDA-MB-231 and HS578T, TSE cells with IC 50S of 70, 129, and 262 nM, respectively .

Action Environment

It is known that the compound is effective in vivo, suggesting that it is stable and active in the complex environment of the human body .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

UPGL00004 directly binds to the allosteric site at GAC . It inhibits the enzymatic activity of GAC more potently than other allosteric GAC inhibitors . The binding of this compound to GAC regulates the enzymatic activity of GAC via a similar allosteric mechanism as other inhibitors .

Cellular Effects

This compound has been shown to potently inhibit the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GAC and inhibiting its enzymatic activity . This binding interaction regulates the enzymatic activity of GAC via an allosteric mechanism .

Metabolic Pathways

This compound interacts with GAC, a key enzyme in glutamine metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of UPGL00004 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity (≥98%) and is available in various forms, including solid and solution .

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen: UPGL00004 unterliegt hauptsächlich allosterischen Inhibitionsreaktionen mit Glutaminase C. Es bindet an die allosterische Stelle des Enzyms und hemmt so dessen Aktivität .

Häufige Reagenzien und Bedingungen: Die Verbindung wird oft in Kombination mit anderen Reagenzien wie Bevacizumab, einem Antikörper gegen den vaskulären endothelialen Wachstumsfaktor, verwendet, um ihre inhibitorischen Wirkungen auf die Proliferation von Krebszellen zu verstärken .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion, an der this compound beteiligt ist, ist die inhibierte Form der Glutaminase C, die zu einem reduzierten Glutamin-Stoffwechsel in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

UPGL00004 wird häufig mit anderen Glutaminase-C-Inhibitoren wie CB-839 und Bis-2-(5-Phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl (BPTES) verglichen. Während alle drei Verbindungen Glutaminase C über einen ähnlichen allosterischen Mechanismus hemmen, hat this compound eine höhere Potenz bei der Hemmung der enzymatischen Aktivität und des Wachstums von Krebszellen gezeigt . Die Bindungsaffinität von this compound für Glutaminase C ist vergleichbar mit der von CB-839, was es zu einem hochwirksamen Inhibitor macht .

Liste ähnlicher Verbindungen:- CB-839

- Bis-2-(5-Phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl (BPTES)

Eigenschaften

IUPAC Name |

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYCNTHLPRENBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

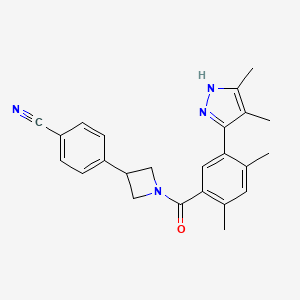

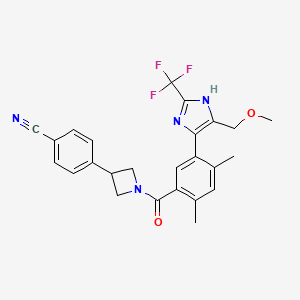

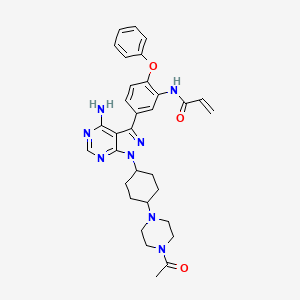

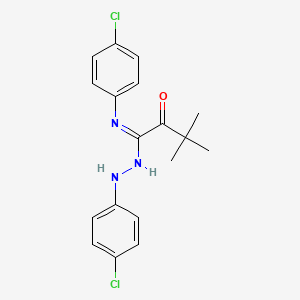

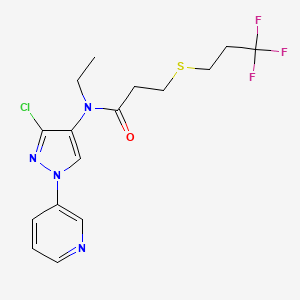

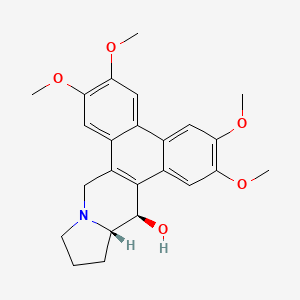

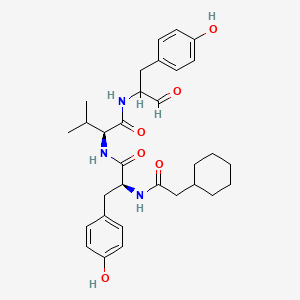

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)

![3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B611523.png)

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)